Cas no 1566706-03-3 (2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide)

2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide is a fluorinated and iodo-substituted acetamide derivative with potential applications in pharmaceutical and agrochemical research. The presence of both difluorophenyl and iodoethyl moieties enhances its reactivity, making it a versatile intermediate for further functionalization. The fluorine atoms contribute to increased metabolic stability and lipophilicity, while the iodoethyl group offers a handle for cross-coupling or nucleophilic substitution reactions. This compound is particularly useful in the synthesis of bioactive molecules, where precise structural modifications are required. Its well-defined molecular structure ensures reproducibility in research applications. Proper handling is recommended due to the presence of the iodine substituent, which may require specific storage conditions.
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide structure
1566706-03-3 structure
Product name:2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
CAS No:1566706-03-3
MF:C10H10F2INO
MW:325.09378194809
CID:4606615

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
    • Inchi: 1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15)
    • InChI Key: FQPJSGUTQWMMGF-UHFFFAOYSA-N
    • SMILES: C1(CC(NCCI)=O)=CC=CC(F)=C1F

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-342443-0.1g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
0.1g
$366.0 2023-02-23
Enamine
EN300-342443-2.5g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
2.5g
$2071.0 2023-02-23
Enamine
EN300-342443-5.0g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
5.0g
$3065.0 2023-02-23
1PlusChem
1P01BRKS-5g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
5g
$3851.00 2024-06-20
Aaron
AR01BRT4-1g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
1g
$1479.00 2025-02-09
Aaron
AR01BRT4-5g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
5g
$4240.00 2023-12-15
1PlusChem
1P01BRKS-2.5g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
2.5g
$2622.00 2024-06-20
A2B Chem LLC
AW27772-250mg
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
250mg
$587.00 2024-04-20
A2B Chem LLC
AW27772-1g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
1g
$1148.00 2024-04-20
Enamine
EN300-342443-0.5g
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
1566706-03-3 95%
0.5g
$824.0 2023-02-23

Additional information on 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

Professional Introduction to Compound with CAS No. 1566706-03-3 and Product Name: 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

Compound with the CAS number 1566706-03-3 and the product name 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both difluorophenyl and iodoethyl substituents in its molecular framework suggests a multifaceted approach to drug design, offering opportunities for selective interactions with biological targets.

The difluorophenyl moiety is particularly noteworthy, as fluorine atoms are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. In particular, the introduction of fluorine at the 2 and 3 positions of the phenyl ring enhances lipophilicity and metabolic stability, which are critical factors in drug development. This modification has been extensively studied in the context of antiviral, anticancer, and anti-inflammatory agents, where fluorinated compounds often exhibit improved efficacy and reduced toxicity.

Concurrently, the iodoethyl group introduces a polar, hydrophilic region to the molecule, which can influence solubility and binding affinity. This dual nature—combining lipophilic and hydrophilic elements—makes 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide a promising candidate for further exploration in medicinal chemistry. Recent studies have highlighted the utility of such bifunctional compounds in targeting specific biological pathways, particularly those involved in cancer metabolism and signal transduction.

In the realm of oncology research, compounds featuring difluorophenyl groups have shown promise as inhibitors of enzyme-catalyzed reactions that are overexpressed in tumor cells. For instance, studies have demonstrated that fluorinated aromatic compounds can disrupt tyrosine kinase activity, a key mechanism in many cancers. The iodoethyl substituent further enhances this potential by facilitating covalent bond formation with biological targets, thereby increasing drug residence time at the site of action. This combination has been explored in the development of targeted therapies that aim to maximize therapeutic effect while minimizing off-target interactions.

Moreover, the structural versatility of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide allows for further derivatization, enabling chemists to fine-tune its properties for specific applications. For example, modifications to the acetylamide moiety could alter its solubility profile or enhance its bioavailability. Such flexibility is crucial in drug discovery pipelines, where optimizing a compound's pharmacological properties often requires iterative design and synthesis.

Recent advancements in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling studies suggest that the presence of both difluorophenyl and iodoethyl groups creates a scaffold that can effectively interact with protein targets through multiple binding modes. This polyvalent interaction is particularly advantageous in designing drugs that require high affinity and selectivity. Computational predictions have been validated by experimental data, which shows that analogs of this compound exhibit potent activity against relevant biological markers.

The synthesis of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide presents an interesting challenge due to the need for precise functional group manipulation. Advanced synthetic methodologies have been employed to achieve high yields and purity levels required for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing both fluorine and iodine substituents into the molecular framework. These methods not only enhance synthetic efficiency but also allow for greater control over regioselectivity during bond formation.

In conclusion, compound with CAS No. 1566706-03-3 and product name 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide represents a compelling example of how structural innovation can drive advancements in drug discovery. Its unique combination of difluorophenyl and iodoethyl groups offers a rich platform for developing novel therapeutics with enhanced efficacy and selectivity. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in shaping future treatments across various disease areas.

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